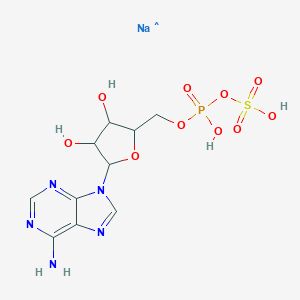

Adenosine 5'-phosphosulfate sodium salt

Beschreibung

Eigenschaften

InChI |

InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKFGUVHSIJFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO10PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585066 |

Source

|

| Record name | PUBCHEM_16218925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-95-8 |

Source

|

| Record name | PUBCHEM_16218925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-phosphosulfate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Adenosine 5'-phosphosulfate: A Linchpin of Cellular Sulfur Metabolism and Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenosine 5'-phosphosulfate (APS) is a pivotal, high-energy nucleotide that serves as a central hub in the metabolism of sulfur across all domains of life. Formed through the ATP-dependent activation of inorganic sulfate, APS stands at a critical metabolic crossroads. It is the direct precursor to the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), essential for the sulfation of a vast array of biomolecules. Concurrently, in plants and many microorganisms, APS is the substrate for reductive assimilation pathways that channel sulfur into the synthesis of essential amino acids like cysteine and methionine. Beyond its role as a metabolic intermediate, APS functions as a sophisticated regulatory molecule, allosterically modulating the activity and stability of the very enzymes responsible for its synthesis. This guide provides a comprehensive technical overview of the biosynthesis of APS, its divergent metabolic fates, its multifaceted regulatory functions, and robust methodologies for its study, offering critical insights for researchers in biochemistry, microbiology, plant science, and drug development.

Introduction: The Activation of Sulfate

Sulfur is an essential element for life, forming the functional core of the amino acids cysteine and methionine, and participating in a myriad of vital cellular components, from cofactors to redox-active molecules. However, in its most common environmental form, inorganic sulfate (SO₄²⁻), sulfur is chemically inert and possesses a low redox potential, precluding its direct incorporation into organic molecules.[1] The universal biological strategy to overcome this is "sulfate activation," a process that invests energy from ATP to create a high-energy intermediate with a reactive sulfuryl group. The first and most crucial product of this activation is Adenosine 5'-phosphosulfate (APS).[2]

APS is a mixed anhydride formed between phosphoric acid and sulfuric acid, rendering the sulfuryl group susceptible to nucleophilic attack.[2] This fundamental biochemical step, catalyzed by the ubiquitous enzyme ATP sulfurylase, initiates all major pathways of sulfur metabolism, including both the assimilatory and dissimilatory reduction of sulfate and the synthesis of the universal sulfonate donor, PAPS.[3][4] Understanding the biological role of APS is therefore fundamental to understanding the entire sulfur cycle within a cell.

Biosynthesis of Adenosine 5'-phosphosulfate

The synthesis of APS is the committed step in activating inorganic sulfate. This reaction is conserved across all known life forms that utilize sulfate.

The ATP Sulfurylase Reaction

ATP sulfurylase (EC 2.7.7.4) catalyzes the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi).[3]

ATP + SO₄²⁻ ⇌ APS + PPi

Mechanistically, the sulfate ion performs a nucleophilic attack on the α-phosphorus of ATP, displacing PPi.[2] While the reaction is energetically unfavorable as written (ΔG°' ≈ +45 kJ/mol), it is effectively pulled forward in the cell by two key mechanisms:

-

The rapid hydrolysis of the pyrophosphate (PPi) product by ubiquitous inorganic pyrophosphatases, a highly exergonic reaction.[3]

-

The immediate consumption of the APS product by subsequent enzymes in the metabolic pathways, namely APS kinase or APS reductase.[3]

The Bifunctional PAPS Synthase (PAPSS) in Metazoans

In bacteria and plants, the enzymes for sulfate activation, ATP sulfurylase and APS kinase, typically exist as separate monofunctional proteins.[5] In contrast, metazoans, including humans, have evolved a highly efficient bifunctional enzyme known as 3'-phosphoadenosine-5'-phosphosulfate synthase (PAPSS).[5][6] This single polypeptide contains both a C-terminal ATP sulfurylase domain and an N-terminal APS kinase domain.[4] This fusion ensures efficient substrate channeling, where the APS produced by the sulfurylase domain is immediately available to the kinase domain without diffusing into the cytosol.[7] Humans express two major isoforms, PAPSS1 and PAPSS2, which exhibit different tissue distributions and are critical for development and homeostasis.[4]

APS: A Critical Metabolic Hub

Once synthesized, APS is directed down one of two major pathways, representing a key branch point in sulfur metabolism. The fate of APS is determined by the organism and its metabolic needs.[3][8]

Sources

- 1. Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfurylase: Definition, Overview, & Applications [excedr.com]

- 4. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine 5'-phosphosulfate: The Crossroads of Sulfur Metabolism

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur is a vital element, integral to the structure and function of essential biomolecules, including the amino acids cysteine and methionine, cofactors, and a vast array of secondary metabolites.[1] However, in its most common environmental form, inorganic sulfate (SO₄²⁻), sulfur is metabolically inert. The gateway to virtually all biological sulfur utilization is its activation into a high-energy intermediate. This guide provides a comprehensive technical overview of Adenosine 5'-phosphosulfate (APS), the central molecule in this activation process. We will explore its synthesis, its pivotal position as a metabolic branchpoint, its diverse fates in reductive and phosphorylative pathways across different domains of life, and its emerging role as a key regulatory molecule. Furthermore, this guide details robust experimental protocols for assaying the core enzymes of APS metabolism, providing a critical resource for researchers investigating this fundamental biochemical pathway.

Introduction: The Imperative of Sulfate Activation

The assimilation of inorganic sulfate is a foundational metabolic process for plants, fungi, and a wide range of microorganisms.[2] These organisms are the primary producers of the organic sulfur compounds that sustain most life on Earth.[3] The initial and indispensable step in making sulfate biologically available is its activation, a process that converts the low-energy, stable sulfate anion into a form suitable for subsequent reduction or transfer reactions. This activation is catalyzed by the enzyme ATP sulfurylase, which reacts ATP with sulfate to produce Adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[4][5]

The formation of APS represents the energetic investment required to initiate sulfur metabolism. The high-energy phosphoric-sulfuric acid anhydride bond in APS is key to driving subsequent reactions.[4] Once formed, APS stands at a critical metabolic crossroads, directing sulfur into two major, functionally distinct pathways:

-

Assimilatory Sulfate Reduction: The reductive pathway, predominant in plants and many bacteria, where the sulfonyl group of APS is reduced to sulfite (SO₃²⁻) and subsequently to sulfide (S²⁻) for incorporation into cysteine.[1][6]

-

Sulfation Reactions: The phosphorylative pathway, central to metazoan metabolism, where APS is further phosphorylated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonyl group donor for all biological sulfation reactions.[7][8]

This guide will dissect the enzymatic machinery, regulatory logic, and experimental approaches surrounding APS, providing a deep understanding of its function at the heart of sulfur metabolism.

The Gateway: Synthesis of APS via ATP Sulfurylase

The synthesis of APS is the first committed step in sulfur assimilation, catalyzed by the enzyme ATP sulfurylase (ATPS), also known as sulfate adenylyltransferase.[5][9]

Reaction: ATP + SO₄²⁻ ⇌ Adenosine 5'-phosphosulfate (APS) + PPi

This reaction involves a nucleophilic attack by a sulfate oxyanion on the α-phosphate of ATP, resulting in the adenylylation of sulfate and the release of pyrophosphate.[10] Thermodynamically, this reaction is unfavorable under standard conditions. The equilibrium is strongly pulled in the forward direction by the immediate and rapid hydrolysis of the pyrophosphate (PPi) product by ubiquitous inorganic pyrophosphatases, a common strategy in biosynthetic reactions to ensure their progression.[4]

ATPS enzymes are found across all domains of life. In bacteria and yeast, the enzyme typically exists as a homohexamer.[4] In metazoans (animals), the ATP sulfurylase activity is part of a larger, bifunctional enzyme known as PAPS synthase (PAPSS), which also contains the APS kinase domain responsible for the next step in the sulfation pathway.[10][11][12] This fusion of activities is thought to facilitate substrate channeling, increasing the efficiency of PAPS synthesis.

The Metabolic Crossroads: The Divergent Fates of APS

Once synthesized, APS is directed down one of two principal pathways, a decision that defines the ultimate biological role of the assimilated sulfur.

The Reductive Branch: Assimilatory Sulfate Reduction

In plants and many microorganisms, the primary fate of APS is reduction to sulfite, a key step in the pathway to produce cysteine and other essential sulfur-containing compounds.[1][2] This reaction is catalyzed by APS reductase (APR) .

Reaction: APS + 2e⁻ (from a reductant like Thioredoxin) → AMP + SO₃²⁻

APS reductase is a critical regulatory point and is often the rate-limiting enzyme in the entire sulfur assimilation pathway.[13][14] Its expression and activity are tightly controlled by the sulfur status of the cell and by various environmental signals, including light, carbohydrates, and stress conditions.[1] The sulfite produced is then further reduced to sulfide by sulfite reductase, which is finally incorporated into O-acetylserine to form the amino acid cysteine.[1] This entire process is known as assimilatory sulfate reduction because it results in the assimilation of inorganic sulfur into the organic molecules of the cell.[7]

The Phosphorylative Branch: Synthesis of the Universal Sulfonyl Donor, PAPS

In animals, fungi, and for secondary metabolism in plants, APS serves as the immediate precursor for the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][7] This reaction is catalyzed by APS kinase (APSK) .

Reaction: APS + ATP → 3'-phosphoadenosine-5'-phosphosulfate (PAPS) + ADP

APS kinase transfers a phosphate group from ATP to the 3'-hydroxyl group of the ribose moiety of APS.[15][16] The resulting molecule, PAPS, is the "activated sulfate" used as the universal coenzyme and sulfonyl donor for all sulfotransferase enzymes.[7] These enzymes catalyze the sulfation of a vast array of substrates, including proteins, lipids, carbohydrates, and xenobiotics, playing crucial roles in detoxification, cell signaling, and maintaining the structural integrity of the extracellular matrix.

The diagram below illustrates the central position of APS at the branchpoint of these two fundamental pathways.

Dissimilatory Sulfate Reduction

In anaerobic sulfate-reducing bacteria (SRB), APS also plays a central role, but in a catabolic process called dissimilatory sulfate reduction.[7][17] Here, sulfate serves as a terminal electron acceptor for respiration, analogous to oxygen in aerobic organisms.[7] The pathway also involves ATP sulfurylase and an APS reductase.[17] However, the ultimate goal is not assimilation, but the reduction of sulfate to hydrogen sulfide (H₂S) to generate energy.[7]

APS as a Multifaceted Regulatory Molecule

Beyond its role as a key metabolic intermediate, APS is a critical modulator of its own metabolism, exerting fine-tuned control over the activity of PAPS synthases.[11]

-

Product and Substrate Inhibition: APS acts as a potent product inhibitor of the ATP sulfurylase domain and an uncompetitive substrate inhibitor of the APS kinase domain.[11] This dual inhibition prevents the excessive accumulation of APS and helps balance the flux through the pathway.

-

Enzyme Stabilization: Perhaps most intriguingly, APS functions as a highly specific stabilizer of bifunctional PAPS synthase enzymes.[11] This is particularly important for the human isoform PAPSS2, which is inherently unstable at physiological temperatures.[18] Physiological concentrations of APS induce a conformational change that protects the enzyme from unfolding and aggregation.[18] This suggests a mechanism where the cell can sense its sulfation needs; as PAPS is consumed and APS levels fall, the enzyme becomes less stable, potentially signaling for an increased synthesis of pathway components.[18]

The diagram below conceptualizes the dual enzymatic and regulatory functions within a bifunctional PAPS synthase.

Experimental Methodologies

Accurate measurement of the enzymes that produce and consume APS is fundamental to studying sulfur metabolism. Below are validated, step-by-step protocols for assaying these key activities.

Protocol: Assay for ATP Sulfurylase Activity

This protocol is based on the molybdenum-dependent formation of phosphate, where molybdate is used as a substrate analog for sulfate, leading to the production of pyrophosphate that is subsequently hydrolyzed to phosphate and measured colorimetrically.

Principle:

-

ATPS: ATP + MoO₄²⁻ → AMP-MoO₃ + PPi

-

Pyrophosphatase: PPi + H₂O → 2 Pi

-

Phosphate is quantified using a Malachite Green-based colorimetric reagent.

Step-by-Step Methodology:

-

Prepare Cell-Free Extract: Lyse cells (e.g., bacterial culture, plant tissue homogenate) using sonication or a French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Initiate Reaction: Start the reaction by adding sodium molybdate (Na₂MoO₄) to a final concentration of 10-15 mM.[19] For a negative control, use a reaction mix without molybdate.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a fixed time (e.g., 10-20 minutes). The reaction must be stopped during the linear phase of product formation.

-

Stop Reaction & Detect Phosphate: Terminate the reaction by adding a colorimetric phosphate detection reagent (e.g., Malachite Green reagent). After color development (typically 10-15 minutes), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

-

Quantification: Calculate the amount of phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of potassium phosphate (KH₂PO₄). Express the specific activity as nmol of phosphate produced per minute per mg of protein.

Protocol: Continuous Spectrophotometric Assay for APS Reductase Activity

This modern protocol avoids the use of radioactive substrates by employing novel sulfite-selective colorimetric probes, allowing for continuous monitoring of the reaction.[20]

Principle: The assay measures the production of sulfite (SO₃²⁻) from the APS reductase-catalyzed reaction. A specific chemical probe is included in the reaction mixture, which reacts with the generated sulfite to release a chromophore or fluorophore, leading to a measurable increase in absorbance or fluorescence over time.[20]

Step-by-Step Methodology:

-

Purify Enzyme/Prepare Extract: This assay is best performed with purified or partially purified APS reductase to minimize interfering reactions.

-

Prepare Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a reducing agent required by the enzyme (e.g., 1-5 mM DTT or a complete thioredoxin/thioredoxin reductase/NADPH system).

-

Prepare Assay Mixture: In a quartz cuvette suitable for a spectrophotometer, combine:

-

Reaction Buffer

-

The sulfite-selective probe (e.g., a levulinate-based probe) at its optimal concentration.[20]

-

The purified enzyme or extract.

-

-

Establish Baseline: Place the cuvette in the spectrophotometer and record the baseline absorbance or fluorescence for 1-2 minutes.

-

Initiate Reaction: Start the reaction by adding the substrate, APS, to the cuvette to a desired final concentration. Mix quickly but gently.

-

Monitor Reaction: Immediately begin recording the increase in absorbance or fluorescence at the appropriate wavelength over time (e.g., every 15-30 seconds for 5-10 minutes).[20]

-

Calculate Initial Velocity: Plot the absorbance/fluorescence versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

-

Kinetic Analysis: By repeating the assay at various APS concentrations, a Michaelis-Menten plot (v₀ vs. [APS]) can be generated to determine key kinetic constants like Kₘ and Vₘₐₓ.[20]

The workflow for this kinetic analysis is summarized in the diagram below.

Applications and Significance

The central role of APS metabolism makes it a compelling area for both basic research and applied science.

-

Drug Development: In pathogenic organisms like Mycobacterium tuberculosis, the sulfur assimilation pathway is essential for survival, particularly during latent infection.[20] The enzymes APS reductase and ATP sulfurylase are therefore attractive targets for the development of novel antimicrobial agents.

-

Agricultural Biotechnology: APS reductase is the rate-limiting step for the synthesis of cysteine in plants.[13][14] Modulating the expression or activity of this enzyme is a key strategy in metabolic engineering efforts to increase the content of the essential amino acids cysteine and methionine in crops, thereby enhancing their nutritional value.[4]

-

Human Health: PAPS synthases and the availability of PAPS are critical for human health. Deficiencies in this pathway are linked to a variety of genetic disorders affecting skeletal development and cartilage formation, highlighting the importance of understanding the regulation of APS and PAPS synthesis.[18]

Conclusion and Future Perspectives

Adenosine 5'-phosphosulfate is far more than a simple metabolic intermediate. It is the gatekeeper of biological sulfur, a critical branchpoint that dictates the flow of this essential element into either reductive assimilation or sulfation pathways. Furthermore, its function as a sophisticated allosteric regulator and stabilizer of its own biosynthetic machinery reveals a level of control that ensures metabolic efficiency and responsiveness to cellular needs.

While much is known, significant questions remain. The precise intracellular concentrations of APS and how they fluctuate in response to metabolic demand are still poorly quantified.[11] Unraveling how these fluctuations are sensed and integrated into broader cellular signaling networks, potentially influencing gene expression and protein localization, remains a fertile ground for future research.[11] The continued development of advanced analytical tools and experimental assays, such as those described here, will be paramount in fully elucidating the multifaceted functions of this pivotal molecule.

References

-

Lansdon, E. B., et al. (2012). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. Journal of Biological Chemistry. [Link]

-

Kopriva, S. (2013). Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road. Frontiers in Plant Science. [Link]

-

Wikipedia contributors. (2023). Adenylyl-sulfate reductase. Wikipedia, The Free Encyclopedia. [Link]

-

Excedr. (2022). Sulfurylase: Definition, Overview, & Applications. Excedr. [Link]

-

Harjes, S., et al. (2013). Structure/function of ATP sulfurylase domain of human 3′-phosphoadenosine 5′-phosphosulfate synthase (hPAPSS). PLoS ONE. [Link]

-

Catalyst University. (2017). Human Sulfur Assimilation: ATP Sulfurylase and ASP Kinase. YouTube. [Link]

-

Wikipedia contributors. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Wikipedia, The Free Encyclopedia. [Link]

-

JoVE. (2025). Video: Sulfur Assimilation. Journal of Visualized Experiments. [Link]

-

Wikipedia contributors. (2023). Sulfate adenylyltransferase. Wikipedia, The Free Encyclopedia. [Link]

-

Akbari, A., et al. (2022). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Fuda, H., et al. (2012). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. Journal of Biological Chemistry. [Link]

-

Shen, J., et al. (2018). Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism. Frontiers in Plant Science. [Link]

-

Carroll, K. S., et al. (2017). A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes. ACS Chemical Biology. [Link]

-

Leustek, T., et al. (2000). PATHWAYS AND REGULATION OF SULFUR METABOLISM REVEALED THROUGH MOLECULAR AND GENETIC STUDIES. Annual Review of Plant Physiology and Plant Molecular Biology. [Link]

-

Czerniak, D., et al. (2019). Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity. International Journal of Molecular Sciences. [Link]

-

Kushkevych, I., et al. (2020). ATP sulfurylase activity of sulfate-reducing bacteria from various ecotopes. Folia Microbiologica. [Link]

-

Bick, J. A., et al. (2000). Identification of a new class of 5'-adenylylsulfate (APS) reductases from sulfate-assimilating bacteria. Journal of Bacteriology. [Link]

-

Modern Water. (2014). Detection of SRB via rapid enzyme immunoassay methods. Modern Water. [Link]

-

Wikipedia contributors. (2023). Adenylyl-sulfate kinase. Wikipedia, The Free Encyclopedia. [Link]

-

Shen, J., et al. (2018). Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism. Frontiers in Plant Science. [Link]

-

Longdom Publishing. (2015). Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular Effectors. Journal of Molecular Biology and Methods. [Link]

-

Prioretti, L., et al. (2014). Diversity and regulation of ATP sulfurylase in photosynthetic organisms. Frontiers in Plant Science. [Link]

-

Koprivova, A., & Kopriva, S. (2004). Regulation of Sulfate Assimilation in Arabidopsis and Beyond. Journal of Experimental Botany. [Link]

-

ResearchGate. (2005). (PDF) Pathways of plant sulfur uptake and metabolism - an overview. ResearchGate. [Link]

-

Leustek, T., et al. (2000). PATHWAYS AND REGULATION OF SULFUR METABOLISM REVEALED THROUGH MOLECULAR AND GENETIC STUDIES. Annual Review of Plant Physiology and Plant Molecular Biology. [Link]

-

UniProt. (n.d.). PAPSS1 - Bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase 1. UniProt. [Link]

-

Brychkova, G., et al. (2012). Kinetic assays for determining in vitro APS reductase activity in plants without the use of radioactive substances. The Plant Journal. [Link]

-

Segel, I. H., et al. (1999). Adenosine 5'-phosphosulfate (APS) Kinase: Diagnosing the Mechanism of Substrate Inhibition. Archives of Biochemistry and Biophysics. [Link]

-

Lappartient, A. G., & Touraine, B. (1997). The assay of ATP-sulfurylase. Journal of Chromatography A. [Link]

-

Lyle, S., et al. (1995). Kinetic mechanism of adenosine 5'-phosphosulphate kinase from rat chondrosarcoma. Biochemical Journal. [Link]

-

Saito, K. (2004). Sulfur Assimilatory Metabolism. The Long and Smelling Road. Plant Physiology. [Link]

-

ResearchGate. (2000). Pathways And Regulation Of Sulfur Metabolism Revealed Through Molecular And Genetic Studies. ResearchGate. [Link]

-

ResearchGate. (2006). A, proposed mechanism of APS reduction by APS reductase. B, proposed... ResearchGate. [Link]

-

Wikipedia contributors. (2023). Sulfur assimilation. Wikipedia, The Free Encyclopedia. [Link]

-

eGyanKosh. (n.d.). SULPHUR ASSIMILATION. eGyanKosh. [Link]

-

Padiadpu, J., et al. (2011). The Regulation of Sulfur Metabolism in Mycobacterium tuberculosis. Tuberculosis. [Link]

-

Longdom Publishing. (2015). Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular. Journal of Molecular Biology and Methods. [Link]

Sources

- 1. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]

- 2. Sulfur assimilation - Wikipedia [en.wikipedia.org]

- 3. PATHWAYS AND REGULATION OF SULFUR METABOLISM REVEALED THROUGH MOLECULAR AND GENETIC STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfurylase: Definition, Overview, & Applications [excedr.com]

- 5. Sulfate adenylyltransferase - Wikipedia [en.wikipedia.org]

- 6. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]

- 7. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 8. Video: Sulfur Assimilation [jove.com]

- 9. ATP-sulfurylase - Creative Enzymes [creative-enzymes.com]

- 10. Structure/function of ATP sulfurylase domain of human 3′-phosphoadenosine 5′-phosphosulfate synthase (hPAPSS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Frontiers | Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism [frontiersin.org]

- 14. Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Adenylyl-sulfate kinase - Wikipedia [en.wikipedia.org]

- 17. Mechanism of Sulfate Activation Catalyzed by ATP Sulfurylase - Magnesium Inhibits the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ATP sulfurylase activity of sulfate-reducing bacteria from various ecotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine 5'-phosphosulfate: The Pivotal Intermediate in the Synthesis of the Universal Sulfonate Donor, PAPS

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor for all biological sulfation reactions, playing a critical role in a vast array of physiological and pathological processes. Its biosynthesis is a fundamental pathway, the integrity of which is paramount for cellular function. This in-depth technical guide provides a comprehensive exploration of the synthesis of PAPS, with a specific focus on the crucial role of its intermediate, Adenosine 5'-phosphosulfate (APS). We will delve into the enzymatic machinery, reaction kinetics, and regulatory mechanisms that govern this pathway. Furthermore, this guide offers detailed, field-proven experimental protocols for the robust measurement of the enzymatic activities involved and the quantification of the key metabolites, APS and PAPS. This document is intended to serve as a valuable resource for researchers in academia and industry, providing the foundational knowledge and practical tools necessary to investigate this vital metabolic pathway.

Introduction: The Significance of Sulfation and the Central Role of PAPS

Sulfation, the addition of a sulfonate group (SO₃⁻) to a wide variety of acceptor molecules, is a ubiquitous post-translational modification that profoundly impacts the biological activity of proteins, carbohydrates, lipids, and xenobiotics.[1] This process is integral to a multitude of cellular functions, including cell signaling, detoxification, and the maintenance of extracellular matrix integrity. The universal donor for these critical reactions is 3'-phosphoadenosine-5'-phosphosulfate, commonly known as PAPS.[1]

The availability of PAPS is a rate-limiting factor for all sulfation reactions, and consequently, its synthesis is a tightly regulated and indispensable cellular process. The PAPS synthesis pathway begins with inorganic sulfate and ATP, proceeding through the key intermediate, Adenosine 5'-phosphosulfate (APS). A thorough understanding of this pathway, its constituent enzymes, and the transient but vital role of APS is fundamental for researchers investigating sulfation in health and disease.

The Enzymatic Synthesis of PAPS: A Two-Step Process

The formation of PAPS from ATP and inorganic sulfate is a two-step enzymatic cascade. In this process, APS serves as the critical, high-energy intermediate.

Step 1: The Formation of APS by ATP Sulfurylase

The first committed step in PAPS synthesis is the activation of inorganic sulfate. This reaction is catalyzed by the enzyme ATP sulfurylase (ATP:sulfate adenylyltransferase, EC 2.7.7.4). This enzyme facilitates the transfer of an adenylyl group from ATP to inorganic sulfate, forming APS and releasing pyrophosphate (PPi).

Reaction: ATP + SO₄²⁻ ⇌ APS + PPi

This reaction is thermodynamically unfavorable in the forward direction. To drive the synthesis of APS, the pyrophosphate produced is rapidly hydrolyzed by inorganic pyrophosphatase, a ubiquitous cellular enzyme.

Step 2: Phosphorylation of APS to PAPS by APS Kinase

The second and final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of APS. This reaction is catalyzed by APS kinase (ATP:adenylylsulfate 3'-phosphotransferase, EC 2.7.1.25), which utilizes a second molecule of ATP as the phosphate donor, yielding PAPS and ADP.

Reaction: APS + ATP → PAPS + ADP

In metazoans, including humans, these two enzymatic activities are contained within a single bifunctional protein known as PAPS synthase (PAPSS) .[2] In contrast, in lower organisms such as bacteria, yeast, and plants, ATP sulfurylase and APS kinase are typically encoded by separate genes and exist as distinct enzymes.[2]

The Central Intermediate: Adenosine 5'-phosphosulfate (APS)

APS is more than just a transient intermediate in the PAPS synthesis pathway; it plays a crucial regulatory role. The intracellular concentration of APS is a key determinant of the overall rate of PAPS synthesis. APS acts as both a substrate for APS kinase and a product inhibitor of ATP sulfurylase.[2] This dual function creates a finely tuned mechanism for regulating PAPS levels in response to cellular demand. Furthermore, APS has been shown to be a specific stabilizer of PAPS synthase, protecting the enzyme from degradation and ensuring its continued function.[2]

Experimental Workflows for Studying the PAPS Synthesis Pathway

A thorough investigation of the PAPS synthesis pathway requires robust and reliable methods for measuring the activities of the key enzymes and for quantifying the metabolites involved. This section provides detailed, step-by-step protocols for these essential experiments.

Visualizing the PAPS Synthesis Pathway

The following diagram, generated using the DOT language, illustrates the two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate, highlighting the central role of the intermediate, APS.

Caption: The enzymatic synthesis of PAPS from ATP and inorganic sulfate.

Quantification of APS and PAPS by High-Performance Liquid Chromatography (HPLC)

A reliable method for the separation and quantification of APS and PAPS is essential for studying the kinetics of the PAPS synthesis pathway. The following protocol describes a robust reversed-phase HPLC method.

Protocol 4.2.1: HPLC Analysis of APS and PAPS

-

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.5.

-

Mobile Phase B: 100% Methanol.

-

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 70 | 30 |

| 25 | 5 | 95 |

| 30 | 5 | 95 |

| 35 | 95 | 5 |

| 40 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation:

-

Prepare standards of APS and PAPS of known concentrations in the mobile phase A.

-

For enzymatic reactions, stop the reaction by adding an equal volume of ice-cold 0.8 M perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

Neutralize the supernatant with 3 M K₂CO₃.

-

Centrifuge again to remove the KClO₄ precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area against the concentration for both APS and PAPS standards.

-

Determine the concentration of APS and PAPS in the experimental samples by interpolating their peak areas on the respective standard curves.

-

Enzyme Assays for ATP Sulfurylase and APS Kinase

Accurate measurement of the enzymatic activities of ATP sulfurylase and APS kinase is crucial for understanding their kinetic properties and regulation.

Protocol 4.3.1: Coupled Spectrophotometric Assay for ATP Sulfurylase

This assay couples the production of ATP in the reverse reaction of ATP sulfurylase to the reduction of NADP⁺ by hexokinase and glucose-6-phosphate dehydrogenase.

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

1 mM APS

-

1 mM PPi

-

0.5 mM NADP⁺

-

5 mM Glucose

-

1 unit/mL Hexokinase

-

1 unit/mL Glucose-6-phosphate dehydrogenase

-

ATP Sulfurylase (enzyme sample)

-

-

Procedure:

-

Combine all reagents except the enzyme sample in a cuvette and incubate at 30°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding the ATP sulfurylase sample.

-

Monitor the increase in absorbance at 340 nm for 10 minutes.

-

-

Calculation of Activity:

-

Calculate the rate of NADP⁺ reduction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

One unit of ATP sulfurylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ATP per minute under the specified conditions.

-

Protocol 4.3.2: ADP-Glo™ Kinase Assay for APS Kinase

This commercially available luminescent assay measures the amount of ADP produced during the APS kinase reaction.[3]

-

Kinase Reaction (25 µL total volume):

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

100 µM ATP

-

50 µM APS

-

APS Kinase (enzyme sample)

-

-

Procedure:

-

Incubate the kinase reaction at 30°C for 30 minutes.

-

Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ADP.

-

Determine the amount of ADP produced in the kinase reaction by comparing the luminescence signal to the standard curve.

-

In Vitro Reconstitution of the PAPS Synthesis Pathway

To study the complete pathway and the interplay between the two enzymes, an in vitro reconstitution is highly valuable.

Protocol 4.4.1: One-Pot Synthesis of PAPS

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl, pH 8.0

-

20 mM MgCl₂

-

10 mM ATP

-

5 mM Na₂SO₄

-

10 units/mL Inorganic Pyrophosphatase

-

Purified ATP Sulfurylase (e.g., 1 µg)

-

Purified APS Kinase (e.g., 1 µg)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the formation of APS and PAPS over time by taking aliquots and analyzing them by HPLC as described in Protocol 4.2.1.

-

Kinetic Parameters of ATP Sulfurylase and APS Kinase

The following table summarizes the kinetic parameters (Kₘ and Vₘₐₓ) for ATP sulfurylase and APS kinase from various organisms, providing a valuable reference for comparative studies.

| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference |

| ATP Sulfurylase | Saccharomyces cerevisiae | ATP | 221 | 14.6 | [1] |

| Sulfate | 1030 | [1] | |||

| Escherichia coli | ATP | ~30 | ~350 rps | [5] | |

| Rat Chondrosarcoma | ATP | 200 | - | [6] | |

| Sulfate | 97 | - | [6] | ||

| APS Kinase | Penicillium chrysogenum | APS | ~10 | - | [7] |

| Thiobacillus denitrificans | APS | - | - | [8] |

Note: Kinetic parameters can vary depending on the assay conditions.

Troubleshooting Common Issues in PAPS Synthesis Studies

| Issue | Potential Cause | Suggested Solution |

| Low or no PAPS synthesis in vitro | Inactive enzymes | Check enzyme activity individually. Purify fresh enzymes. |

| Suboptimal reaction conditions | Optimize pH, temperature, and ion concentrations. | |

| Pyrophosphate inhibition of ATP sulfurylase | Add inorganic pyrophosphatase to the reaction mixture. | |

| Inconsistent HPLC results | Poor sample preparation | Ensure complete protein precipitation and neutralization. |

| Column degradation | Use a guard column and wash the column regularly. | |

| High background in enzyme assays | Contaminating enzyme activities in the sample | Further purify the enzyme of interest. Use specific inhibitors for contaminating enzymes. |

Conclusion

The synthesis of PAPS, with APS as its pivotal intermediate, is a cornerstone of cellular metabolism, enabling the vast landscape of sulfation reactions. This technical guide has provided a detailed overview of the enzymatic machinery, the regulatory significance of APS, and robust experimental protocols for the investigation of this pathway. By equipping researchers with this foundational knowledge and practical methodologies, we aim to facilitate further discoveries in the field of sulfobiology and its implications for human health and disease.

References

- Renosto, F., & Segel, I. H. (1977). The assay of ATP-sulfurylase. Analytical Biochemistry, 83(1), 329-336.

-

Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

- Müller, J. W., & Shafqat, N. (2013). 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. The Journal of biological chemistry, 288(48), 34636–34647.

- Aran, V., Kumar, P., & Garcia-Junceda, E. (2021). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Frontiers in Bioengineering and Biotechnology, 9, 733571.

- Sun, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences, 9, 827638.

- Gansner, E. R., & Ellertson, J. R. (2015). Drawing graphs with dot. Graphviz.

- Sun, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences, 9, 827638.

- Leyh, T. S., & Suo, Y. (1996). The kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma. The Biochemical journal, 318(Pt 3), 957–963.

- Burkart, M. D., & Wong, C. H. (1999). A continuous assay for the spectrophotometric analysis of sulfotransferases. Analytical biochemistry, 274(1), 131–137.

- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.

- Liu, X., et al. (2012). An improved HPLC method for the quantitation of 3'-phosphoadenosine 5'-phosphate (PAP) to assay sulfotransferase enzyme activity in HepG2 cells. Journal of pharmaceutical and biomedical analysis, 66, 255–260.

- Burkart, M. D., Izumi, M., Chapman, E., Lin, C. H., & Wong, C. H. (2000). Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides. The Journal of organic chemistry, 65(18), 5565–5574.

- MacRae, I. J., Segel, I. H., & Fisher, A. J. (2001).

- Liu, X., et al. (2020). Chemoenzymatic synthesis of 3'-phosphoadenosine-5'-phosphosulfate coupling with an ATP regeneration system. Biotechnology letters, 42(9), 1747–1755.

-

Molecular Cloning Laboratories (MCLAB). (n.d.). ATP Sulfurylase Yeast. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

BioNumbers. (n.d.). Maximal velocity (Vmax) of ATP synthase at 37°C. Retrieved from [Link]

- Venkatachalam, K. V. (2003). Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency. IUBMB life, 55(1), 1–11.

- Jansen, R. S., et al. (2021). A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method. The Journal of Clinical Endocrinology & Metabolism, 106(11), e4648-e4656.

- Liu, X., et al. (2012). An improved HPLC method for the quantitation of 3'-phosphoadenosine 5'-phosphate (PAP) to assay sulfotransferase enzyme activity in HepG2 cells. Journal of pharmaceutical and biomedical analysis, 66, 255–260.

-

Feniouk, B. A. (n.d.). Protocols - ATP Synthase (FoF1-complex). Retrieved from [Link]

- Wu, Z. L. (2011). Phosphatase-coupled universal kinase assay and kinetics for first-order-rate coupling reaction. PloS one, 6(8), e23172.

- Datta, P., et al. (2020). Expression of enzymes for 3'-phosphoadenosine-5'-phosphosulfate (PAPS) biosynthesis and their preparation for PAPS synthesis and regeneration. Applied microbiology and biotechnology, 104(18), 7857–7869.

-

Promega Corporation. (2019). In Vitro Transcription: Common Causes of Reaction Failure. Retrieved from [Link]

- Hanna, E., & Marahiel, M. A. (2010). Kinetic properties of ATP sulfurylase and APS kinase from Thiobacillus denitrificans. BMC biochemistry, 11, 29.

- Chen, J., & Saito, R. (2004). Application of Graph-based Data Mining to Metabolic Pathways. Genome informatics.

-

BioNumbers. (n.d.). Maximal velocity (Vmax) of ATP synthase at 37°C. Retrieved from [Link]

- Girdhar, J., et al. (2021). Cellular ATP Levels Determine the Stability of a Nucleotide Kinase. Frontiers in Molecular Biosciences, 8, 768822.

- Sit, K. H., & Wong, K. P. (1996). Direct measurement and regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) generation in vitro. Biochemical pharmacology, 52(10), 1615–1621.

- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assaying protein kinase activity with radiolabeled ATP.

- Rinaldo-Matthis, A., et al. (2012). A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. Analytical biochemistry, 425(1), 20–25.

- Kushkevych, I., et al. (2020). ATP sulfurylase activity of sulfate-reducing bacteria from various ecotopes. Polish Journal of Microbiology, 69(1), 69-78.

- Jansen, R. S., et al. (2021). A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method. The Journal of Clinical Endocrinology & Metabolism, 106(11), e4648-e4656.

-

Patsnap. (2023). Measure Kinetic Parameters of Phosphorylation Reactions. Retrieved from [Link]

-

Promega Corporation. (n.d.). ADP-Glo Kinase Assay. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 4. promega.com [promega.com]

- 5. Maximal velocity (Vmax) of ATP synthase at 37 - Bacteria Escherichia coli - BNID 104890 [bionumbers.hms.harvard.edu]

- 6. Kinetic mechanism of ATP-sulphurylase from rat chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction | PLOS One [journals.plos.org]

- 8. Kinetic properties of ATP sulfurylase and APS kinase from Thiobacillus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Plant Sulfur Metabolism: A Deep Dive into the Role of Adenosine 5'-Phosphosulfate (APS)

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive exploration of Adenosine 5'-phosphosulfate (APS) and its pivotal role in the intricate network of plant sulfate assimilation and metabolism. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core biochemical principles with field-proven experimental insights to illuminate the journey of sulfur from an inorganic ion to an essential component of life.

Introduction: The Essentiality of Sulfur in Plant Biology

Sulfur, the fourth major plant nutrient after nitrogen, phosphorus, and potassium, is indispensable for plant growth, development, and defense.[1][2] It is a fundamental constituent of the amino acids cysteine and methionine, and by extension, a structural component of proteins and enzymes.[2][3][4] Beyond this primary role, sulfur is integrated into a vast array of vital molecules, including coenzymes (biotin, thiamine), redox-regulating compounds like glutathione (GSH), and a plethora of secondary metabolites such as glucosinolates, which are crucial for plant defense.[5][6]

Plants primarily acquire sulfur from the soil as inorganic sulfate (SO₄²⁻).[6][7] However, sulfate itself is metabolically inert.[1][8] To be incorporated into organic compounds, it must first be "activated." This activation step is the gateway to the entire sulfur assimilation pathway, and at its heart lies the molecule Adenosine 5'-phosphosulfate (APS). The pathway is a highly regulated, energy-intensive process that converts inorganic sulfate into the reduced form, sulfide (S²⁻), which is then incorporated into the carbon skeleton of O-acetylserine (OAS) to form cysteine.[3][9][10] This guide will dissect the critical reactions centered around APS, providing a detailed understanding of the enzymes, regulatory mechanisms, and experimental approaches that define this essential metabolic hub.

The Gateway Reaction: Sulfate Activation by ATP Sulfurylase

The first committed step in sulfate assimilation is the activation of the sulfate ion, a reaction catalyzed by the enzyme ATP sulfurylase (ATPS).[1][8] This reaction attaches the sulfate to the adenosine monophosphate (AMP) moiety of an ATP molecule, overcoming the high energy barrier required to metabolize the stable sulfate anion.

-

Enzymatic Reaction: ATP + SO₄²⁻ ↔ Adenosine 5'-phosphosulfate (APS) + Pyrophosphate (PPi)

-

Enzyme: ATP Sulfurylase (ATPS; EC 2.7.7.4)[11]

-

Causality: The reaction is reversible, but in the cell, it is driven forward by the rapid hydrolysis of the pyrophosphate (PPi) product by pyrophosphatases. This energetic coupling ensures a continuous supply of activated sulfate for the downstream pathways.

ATPS is strategically located in both the plastids (specifically chloroplasts in photosynthetic tissues) and the cytosol.[9][12][13] This dual localization is critical, as it feeds APS into two distinct metabolic pathways: the reductive assimilation pathway, which occurs exclusively in the plastids, and the sulfation pathway, which operates in both compartments.[9][12]

A Critical Metabolic Nexus: The Two Fates of APS

Once synthesized, APS stands at a crucial metabolic branch point. Its fate determines whether the sulfur atom will be reduced for incorporation into amino acids and glutathione or remain oxidized to be used in sulfation reactions.

-

Reduction to Sulfite: In the plastids, APS is reduced to sulfite by the enzyme APS reductase (APR). This is the primary route for incorporating sulfur into essential organic molecules.[9][12]

-

Phosphorylation to PAPS: In both the plastids and the cytosol, APS can be further phosphorylated by APS kinase (APK) to form 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor for sulfotransferase enzymes.[9][12]

The partitioning of APS between these two pathways is tightly regulated, allowing the plant to balance the need for primary sulfur-containing compounds with the synthesis of specialized sulfated molecules.

Caption: The central role of APS as a branch point in plant sulfur metabolism.

The Reductive Arm: APS Reductase as the Master Control Point

The reduction of APS to sulfite is widely considered the primary rate-limiting and regulatory step of the entire sulfate assimilation pathway.[14][15][16][17] This control is exerted by the enzyme APS reductase (APR).

-

Enzymatic Reaction: APS + 2 Glutathione (reduced; GSH) → Sulfite (SO₃²⁻) + AMP + Glutathione (oxidized; GSSG)

-

Enzyme: APS Reductase (APR; EC 1.8.4.9)

-

Causality: APR utilizes two molecules of the cellular reductant glutathione (GSH) to perform a two-electron transfer, reducing the sulfur atom from a +6 to a +4 oxidation state.[3][9][16] This reaction is thermodynamically favorable and commits sulfur to the reductive pathway leading to cysteine synthesis. The strict plastidial localization of APR ensures that this crucial reductive step is tightly coupled with photosynthesis, which provides the necessary energy and reducing power.[9][12]

Regulation of APR is multi-layered and exquisitely sensitive to the plant's metabolic status:

-

Transcriptional Control: The expression of APR genes is strongly upregulated under sulfur-deficient conditions. This response is mediated by key transcription factors like SLIM1 (Sulfur Limitation 1).[10] Conversely, when sulfur supply is sufficient, APR gene expression is repressed.

-

Post-transcriptional Control: The microRNA, miR395, is induced under high sulfate conditions and targets the transcripts of both low-affinity sulfate transporters and APR for degradation, providing another layer of control.[10][18]

-

Post-translational & Metabolic Control: APR activity is subject to feedback inhibition by downstream products like cysteine and glutathione.[3] Furthermore, its activity is modulated by the cellular redox state, linking sulfur assimilation directly to the overall metabolic health of the cell.

The subsequent reduction of sulfite to sulfide is catalyzed by sulfite reductase (SiR), which in turn donates the sulfide to O-acetylserine to form cysteine, a reaction catalyzed by the cysteine synthase enzyme complex.[9][14] Cysteine is the foundational molecule from which methionine, glutathione, and a host of other essential compounds are synthesized.[19]

The Sulfation Arm: APS Kinase and the Synthesis of PAPS

While the reductive pathway is essential for creating primary metabolites, the sulfation pathway generates a diverse array of specialized molecules. This pathway begins with the phosphorylation of APS.

-

Enzymatic Reaction: APS + ATP → 3'-phosphoadenosine 5'-phosphosulfate (PAPS) + ADP

-

Enzyme: APS Kinase (APK)

-

Significance: This reaction creates PAPS, the activated sulfate donor for all sulfation reactions in the cell.[9][20] Sulfotransferase (SOT) enzymes then transfer the sulfo group from PAPS to a wide range of acceptor molecules, including flavonoids, brassinosteroids, and glucosinolates, modifying their biological activity and function.[9] The presence of this pathway in the cytosol, separate from the reductive pathway in the plastids, allows for independent regulation and synthesis of these specialized compounds.[12]

| Feature | ATP Sulfurylase (ATPS) | APS Reductase (APR) |

| EC Number | 2.7.7.4 | 1.8.4.9 |

| Reaction | ATP + SO₄²⁻ ↔ APS + PPi | APS + 2 GSH → SO₃²⁻ + AMP + GSSG |

| Subcellular Localization | Plastids and Cytosol | Plastids only |

| Role in Pathway | Sulfate activation (Gateway step) | Rate-limiting step of reductive pathway |

| Primary Regulation | Transcriptional (sulfur status), feedback inhibition by downstream products.[3] | Transcriptional (SLIM1), post-transcriptional (miR395), post-translational (redox state), feedback inhibition.[3][10][18] |

Table 1: Comparative summary of the key enzymes acting on APS.

Experimental Protocols: Quantifying Key Enzyme Activities

Accurate measurement of ATPS and APR activity is fundamental to studying sulfur metabolism. The following protocols describe reliable, non-radioactive methods for quantifying the in vitro activity of these enzymes from plant tissue extracts.

Protocol 1: Assay for ATP Sulfurylase (ATPS) Activity

This protocol is based on the ATP-dependent formation of APS, which is then used by an excess of exogenously added APR to produce sulfite. The sulfite is then quantified colorimetrically. This coupled-enzyme assay provides a robust measure of ATPS activity.

A. Reagents and Buffers

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) PVPP.

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM Na₂MoO₄ (molybdate, to inhibit phosphatases).

-

Reaction Mix: 5 mM ATP, 10 mM Na₂SO₄, 8 mM GSH.

-

Coupling Enzyme: Purified APS Reductase (APR), sufficient units to ensure ATPS is rate-limiting.

-

Colorimetric Reagent: Fuchsin solution (e.g., 0.04% fuchsin in 2.4 M HCl) and 0.2% formaldehyde.

-

Standard: Sodium sulfite (Na₂SO₃) standard curve (0-100 nmol).

B. Procedure

-

Protein Extraction: Homogenize 100-200 mg of frozen plant tissue in 1 mL of ice-cold Extraction Buffer. Centrifuge at 14,000 x g for 20 min at 4°C. The supernatant is the crude protein extract. Desalt the extract using a G-25 column.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

50 µL Protein Extract

-

100 µL Reaction Buffer

-

50 µL Reaction Mix

-

X µL Purified APR enzyme

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Reaction Termination & Color Development: Stop the reaction by adding 200 µL of the fuchsin solution, followed by 100 µL of the formaldehyde solution. Vortex immediately.

-

Quantification: Incubate at room temperature for 20 minutes for color development. Measure the absorbance at 570 nm.

-

Calculation: Determine the amount of sulfite produced by comparing the absorbance to the Na₂SO₃ standard curve. ATPS activity is expressed as nmol sulfite produced per minute per mg of protein.

Protocol 2: Assay for APS Reductase (APR) Activity

This direct assay measures the production of sulfite from APS and GSH. It is a reliable method for determining the activity of the key regulatory enzyme in the pathway.[21][22]

A. Reagents and Buffers

-

Extraction Buffer: As described for ATPS assay.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 20 mM Na₂MoO₄ (to inhibit sulfite oxidase).[21]

-

Substrate Mix: 10 mM GSH, 1 mM APS.

-

Colorimetric Reagent: Fuchsin solution and formaldehyde as described above.

-

Standard: Sodium sulfite (Na₂SO₃) standard curve (0-100 nmol).

B. Procedure

-

Protein Extraction: Prepare and desalt the crude protein extract as described in the ATPS protocol.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

100 µL Protein Extract

-

100 µL Reaction Buffer

-

-

Initiation: Start the reaction by adding 50 µL of the Substrate Mix.

-

Incubation: Incubate at 30°C for 15-30 minutes.

-

Reaction Termination & Color Development: Stop the reaction and develop color as described in the ATPS protocol (steps 4 & 5).

-

Calculation: Quantify the sulfite produced against the standard curve. APR activity is expressed as nmol sulfite produced per minute per mg of protein.

Caption: Experimental workflow for the in vitro assay of APS Reductase (APR) activity.

Crosstalk and Integration with Cellular Metabolism

Sulfate assimilation does not operate in isolation. It is deeply integrated with carbon and nitrogen metabolism, which provide the essential precursors for amino acid synthesis.[5] For example, the synthesis of O-acetylserine (the acceptor molecule for sulfide) requires serine (from carbon/nitrogen metabolism) and acetyl-CoA (from carbon metabolism). Therefore, the flux through the sulfate assimilation pathway is tightly coordinated with the availability of these substrates.

Furthermore, sulfur metabolism is a key component of the plant's response to both abiotic and biotic stress.[9] Stresses such as heavy metal exposure, drought, and pathogen attack lead to an increased demand for sulfur-containing defense compounds, particularly glutathione (GSH) and phytochelatins.[1][8] This demand signal often results in the upregulation of the sulfate uptake and assimilation pathway, highlighting the central role of APS and APR in plant survival and resilience.

Conclusion and Future Directions

Adenosine 5'-phosphosulfate is unequivocally the lynchpin of plant sulfur metabolism. It is the direct product of the initial sulfate activation step and the substrate for two major, competing pathways: reductive assimilation and sulfation. The enzymes that produce and consume APS, particularly ATP sulfurylase and the rate-limiting APS reductase, are subject to complex regulatory networks that allow the plant to fine-tune sulfur flux according to developmental needs and environmental cues.

For researchers, a thorough understanding of this metabolic hub is critical. Manipulating the expression or activity of ATPS and APR holds significant potential for agricultural biotechnology. Enhancing the flux through the reductive pathway could lead to crops with improved nutritional value, such as higher levels of the essential amino acid methionine.[6] Similarly, engineering the pathway could bolster the synthesis of glutathione, enhancing crop tolerance to a wide range of environmental stresses.[1] Future research will undoubtedly continue to unravel the intricate signaling cascades that regulate this pathway, opening new avenues for the rational design of more productive and resilient crops.

References

-

Kopriva, S. (2006). Regulation of Sulfate Assimilation in Arabidopsis and Beyond. Annals of Botany, 97(4), 479-495. [Link]

-

Fu, Y., Tang, J., Yao, G., Huang, Z., Li, Y., Han, Z., Chen, X., Hu, L., Hu, K., & Zhang, H. (2018). Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism. Frontiers in Plant Science, 9, 1373. [Link]

-

Hesse, H., & Hoefgen, R. (2003). Control of sulphate assimilation and glutathione synthesis: interaction with N and C metabolism. Journal of Experimental Botany, 54(388), 1765-1778. [Link]

-

Wikipedia contributors. (2023). Adenylyl-sulfate reductase. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). Sulfur assimilation. Wikipedia, The Free Encyclopedia. [Link]

-

Zagoriy, V., & Zubo, Y. (2022). Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glutathione in plants. Frontiers in Plant Science, 13, 966834. [Link]

-

Saito, K. (2004). Sulfur Assimilatory Metabolism. The Long and Smelling Road. Plant Physiology, 136(1), 2443-2450. [Link]

-

Kopriva, S. (2013). Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road. Frontiers in Plant Science, 4, 357. [Link]

-

Anjum, N. A., Gill, S. S., Gill, R., Hasanuzzaman, M., Duarte, A. C., Pereira, E., & Tuteja, N. (2015). ATP-sulfurylase, sulfur-compounds, and plant stress tolerance. Frontiers in Plant Science, 6, 248. [Link]

-

Leustek, T. (2002). The role of 5'-adenylylsulfate reductase in controlling sulfate reduction in plants. Photosynthesis Research, 73(1-3), 209-215. [Link]

-

Khan, N. A., & Anjum, N. A. (2015). Cross-talk between sulfur assimilation and ethylene signaling in plants. Plant Signaling & Behavior, 10(11), e1084222. [Link]

-

Lee, S., & Leustek, T. (2010). Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana. Plant Signaling & Behavior, 5(2), 179-181. [Link]

-

Kumar, A., Singh, S., & Singh, S. (2021). Sulfur nutrition and its role in plant growth and development. Journal of Plant Nutrition, 44(15), 2269-2283. [Link]

-

Schwenn, J. D. (1993). The assay of ATP-sulfurylase. Methods in Enzymology, 229, 395-401. [Link]

-

Anjum, N. A., Gill, S. S., Gill, R., Hasanuzzaman, M., Duarte, A. C., Pereira, E., & Tuteja, N. (2015). ATP-sulfurylase, sulfur-compounds, and plant stress tolerance. Frontiers in Plant Science, 6, 248. [Link]

-

Brychkova, G., Yarmolinsky, D., & Sagi, M. (2012). Kinetic Assays for Determining In Vitro APS Reductase Activity in Plants without the Use of Radioactive Substances. Plant and Cell Physiology, 53(8), 1469-1476. [Link]

-

Fu, Y., Tang, J., Yao, G., Huang, Z., Li, Y., Han, Z., Chen, X., Hu, L., Hu, K., & Zhang, H. (2018). Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism. Frontiers in Plant Science, 9, 1373. [Link]

-

Brychkova, G., Yarmolinsky, D., & Sagi, M. (2012). Kinetic Assays for Determining In Vitro APS Reductase Activity in Plants without the Use of Radioactive Substances. Plant and Cell Physiology, 53(8), 1469-1476. [Link]

-

Kumar, A., & Singh, S. (2020). Importance of sulfur and its roles in Plants physiology: A Review. Current Research in Agriculture and Farming, 1(2), 1-6. [Link]

-

Jastifer, J., & Bierer, D. (2019). A Continuous Spectrophotometric Assay for APS Reductase Activity with Sulfite-Selective Probes. ACS Chemical Biology, 14(3), 405-410. [Link]

-

Excedr. (2022). Sulfurylase: Definition, Overview, & Applications. Excedr Website. [Link]

-

Wikipedia contributors. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Wikipedia, The Free Encyclopedia. [Link]

-

Singh, A., & Singh, S. (2023). The role of sulphur in agriculture: Enhancing crop yield and quality. The Pharma Innovation Journal, 12(7), 240-243. [Link]

Sources

- 1. Frontiers | ATP-sulfurylase, sulfur-compounds, and plant stress tolerance [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glutathione in plants [frontiersin.org]

- 4. curresweb.com [curresweb.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Sulfur Assimilatory Metabolism. The Long and Smelling Road - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur nutrition and its role in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-sulfurylase, sulfur-compounds, and plant stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Sulfate Assimilation in Arabidopsis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfur assimilation - Wikipedia [en.wikipedia.org]

- 11. ATP-sulfurylase - Creative Enzymes [creative-enzymes.com]

- 12. Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfurylase: Definition, Overview, & Applications [excedr.com]

- 14. Frontiers | Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism [frontiersin.org]

- 15. Adenylyl-sulfate reductase - Wikipedia [en.wikipedia.org]

- 16. The role of 5'-adenylylsulfate reductase in controlling sulfate reduction in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]

- 19. Cross-talk between sulfur assimilation and ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

APS pathway in bacterial and fungal sulfate activation

An In-depth Technical Guide to the Adenosine 5'-Phosphosulfate (APS) Pathway in Bacterial and Fungal Sulfate Activation

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the sulfate activation pathway, a metabolic process fundamental to life in numerous bacterial and fungal species. We will dissect the core biochemical reactions, compare the distinct enzymatic strategies employed by these two kingdoms, and explore the pathway's significance as a target for novel antimicrobial drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this essential metabolic route.

Section 1: The Universal First Step: Activating Inert Sulfate

Inorganic sulfate (SO₄²⁻) is the most oxidized and stable form of sulfur, making it biochemically inert. To be incorporated into essential biomolecules like the amino acids cysteine and methionine, it must first be "activated" to a higher energy state. This crucial first step is conserved across all organisms that perform sulfate assimilation, including bacteria, fungi, and plants.[1][2][3]

The activation is a two-substrate reaction catalyzed by the enzyme ATP sulfurylase (ATPS), also known as sulfate adenylyltransferase (EC 2.7.7.4).[4][5] ATPS facilitates the reaction between adenosine triphosphate (ATP) and inorganic sulfate, yielding adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[6][7][8]

Reaction: ATP + SO₄²⁻ ⇌ APS + PPi[4][5]

This reaction is thermodynamically unfavorable.[9] However, the cell drives it forward by rapidly hydrolyzing the pyrophosphate product using the ubiquitous enzyme inorganic pyrophosphatase, effectively making the activation of sulfate an irreversible process under physiological conditions.[9]

The ATPS enzyme itself is a central player. In bacteria and yeast, it often exists as a homohexamer.[9] The mechanism involves a direct Sₙ2 nucleophilic attack of a sulfate oxygen atom on the α-phosphate of ATP, forming a pentavalent transition state and displacing the pyrophosphate group.[6][7]

Caption: The core reaction catalyzed by ATP Sulfurylase (ATPS).

Section 2: The Assimilatory Pathway: Synthesizing the Universal Sulfur Donor

Once APS is formed, it stands at a metabolic branch point. In the assimilatory pathway, which is the focus of this guide and is utilized by most bacteria and all fungi for biosynthesis, the goal is to produce 3'-phosphoadenosine 5'-phosphosulfate (PAPS) .[6] PAPS is the universal sulfuryl group donor, essential for the synthesis of sulfur-containing amino acids and numerous other sulfated metabolites.[6][10]

The synthesis of PAPS from APS is catalyzed by a second key enzyme: APS kinase (APSK; EC 2.7.1.25). This enzyme facilitates the phosphorylation of the 3'-hydroxyl group of the adenosine moiety of APS, using another molecule of ATP as the phosphate donor.

Reaction: APS + ATP → PAPS + ADP

This two-step sequence—first the activation of sulfate to APS, then the phosphorylation of APS to PAPS—constitutes the core of the assimilatory sulfate activation pathway.

Caption: The two-step enzymatic cascade for PAPS synthesis.

Section 3: A Tale of Two Kingdoms: Comparative Enzymology

While the biochemical reactions are conserved, the genetic and structural organization of the enzymes executing them reveals a key divergence between bacteria and fungi. This difference is a cornerstone for understanding the pathway's regulation and its potential as a selective antimicrobial target.

-

Bacterial Strategy: In the majority of bacteria, the genes for ATP sulfurylase (cysN/cysD) and APS kinase (cysC) are separate, encoding two distinct, monofunctional proteins. These proteins may or may not be part of the same operon, but they function as independent entities in the cytoplasm.

-

Fungal Strategy: In fungi, as well as in metazoa and plants, the two enzymatic activities are typically fused into a single, bifunctional polypeptide known as PAPS synthetase (PAPSS).[6][9] This large protein contains two distinct catalytic domains: a C-terminal ATP sulfurylase domain and an N-terminal APS kinase domain.[6] This fusion creates a metabolic channeling effect, where the APS produced by the sulfurylase domain is efficiently passed to the kinase domain without diffusing into the cytosol, significantly increasing the overall efficiency of PAPS synthesis.

| Feature | Bacterial Sulfate Activation | Fungal Sulfate Activation |

| Enzyme Organization | Typically two separate, monofunctional enzymes. | A single, bifunctional enzyme (PAPS Synthetase).[6][9] |

| Key Enzymes | ATP Sulfurylase (ATPS) and APS Kinase (APSK). | PAPS Synthetase (PAPSS) with two domains. |

| Genetic Locus | Genes (cysN/D, cysC) are often separate. | A single gene (MET3 in yeast) encodes the entire protein. |

| Metabolic Efficiency | Substrate (APS) must diffuse between enzymes. | Substrate channeling enhances efficiency. |

| Regulation | Allosteric regulation and transcriptional control of separate genes. | Coordinated regulation of a single polypeptide. |

| Significance | Structural and functional separation offers distinct drug targets. | The fused structure presents a unique target not found in most bacteria. |

Section 4: The APS Pathway as a Therapeutic Target

The sulfate assimilation pathway is an attractive target for antimicrobial drug development for several compelling reasons:

-

Essentiality: The pathway is essential for the de novo synthesis of cysteine and methionine in many pathogenic bacteria (e.g., Mycobacterium tuberculosis) and fungi (e.g., Aspergillus fumigatus, Candida albicans).[11]

-

Absence in Humans: Humans lack this pathway entirely and must acquire essential sulfur-containing amino acids from their diet. This provides a clear therapeutic window, as inhibitors should theoretically have low toxicity to the host.

-

Distinct from Host: The structural differences, particularly the fused PAPSS in fungi versus the separate enzymes in bacteria, allow for the development of highly selective inhibitors.[12]

Research in this area focuses on identifying small molecule inhibitors of either ATP sulfurylase or APS kinase. Targeting the ATP-binding sites of these enzymes is a common strategy, though achieving selectivity over the vast number of human ATP-utilizing enzymes remains a significant challenge. The unique bifunctional nature of fungal PAPSS offers an opportunity to target the interface between the two domains or allosteric sites that are absent in the monofunctional bacterial counterparts.

Section 5: In the Lab: Methodologies for Studying Sulfate Activation

Validating inhibitors and characterizing enzyme kinetics requires robust and reliable assays. Here, we detail standard, field-proven protocols for measuring the activity of the two key enzymes in the pathway.

Experimental Protocol 1: Continuous Spectrophotometric Assay for ATP Sulfurylase

This assay relies on the molybdate-dependent, non-enzymatic hydrolysis of APS. Molybdate (MoO₄²⁻) is a structural analog of sulfate and can be used by ATPS to produce AMP-molybdate, which is unstable and rapidly hydrolyzes, releasing AMP and molybdate. The primary reaction, however, is monitored in the reverse (APS-forming) direction by coupling the production of ATP to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme system.

-

Principle: In the reverse reaction (APS + PPi → ATP + SO₄²⁻), the ATP produced is used by PK to convert phosphoenolpyruvate (PEP) to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.

-

Substrates: 1 mM APS, 0.2 mM PPi, 0.5 mM PEP.

-

Coupling System: 0.2 mM NADH, 10 units/mL PK, 15 units/mL LDH.

-

Enzyme: Purified ATP Sulfurylase.

-

-

Step-by-Step Methodology:

-

Prepare a master mix containing Assay Buffer, PEP, NADH, PK, and LDH.

-

Aliquot 180 µL of the master mix into a 96-well UV-transparent plate.

-

Add 10 µL of purified ATPS enzyme solution (or cell lysate) to each well.

-

Initiate the reaction by adding 10 µL of a solution containing APS and PPi.

-